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molecular formula C7H10N2O3 B179570 ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 125732-40-3

ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B179570
M. Wt: 170.17 g/mol
InChI Key: CWADBBSOZFXYQV-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

To a stirred solution of diethyl acetylmalonate (20 g, 89.0 mmol) in EtOH (180 ml) is added hydrazine mono-hydrochloride (7.54 g, 107.0 mmol, 1.2 eq.) in one portion at RT. The reaction mixture is heated at reflux for 3 h then filtered hot. The filtrate is cooled to RT and concentrated under reduced pressure. The resulting crude residue is purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, DCM/[DCM/MeOH 9:1] 95:5→1:9]) to yield the title compound as a white solid. TLC: RF=0.21 (DCM/MeOH 92.5:7.5); HPLC: AtRet=0.75; MS: m/z 171.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ 1.24 (t, J 7.1, 3H), 2.30 (s, 3H), 4.15 (q, J 7.1, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:10]([O:12]CC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)[CH3:2].Cl.[NH2:16][NH2:17]>CCO>[CH2:8]([O:7][C:5]([C:4]1[C:10](=[O:12])[NH:16][NH:17][C:1]=1[CH3:2])=[O:6])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)C(=O)OCC
Name
Quantity
7.54 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
180 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue is purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2
WASH
Type
WASH
Details
gradient elution, DCM/[DCM/MeOH 9:1] 95:5→1:9])

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(NNC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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